molecular formula C14H9BrN4S2 B1224704 2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole

2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole

Cat. No. B1224704
M. Wt: 377.3 g/mol
InChI Key: FTRJWJWFHCFMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Derivatives

  • Heterocyclic Compounds Synthesis : A study by (Abignente et al., 1987) explored the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives. The research delved into reactions of 2-aminobenzothiazoles with various compounds to obtain these derivatives.

  • Novel Antimicrobial Agents : Research by (Al‐Tel et al., 2011) involved the synthesis of new antimicrobial agents, including imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole. The study emphasized their antimicrobial activities against various bacteria and fungi.

  • Synthesis for Anticancer Activity : The study by (Waghmare et al., 2013) described the synthesis of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazole for in-vitro anticancer activity against various human cancer cell lines.

Applications in Coatings and Materials

  • Antimicrobial Additives in Coatings : A study by (El‐Wahab et al., 2015) investigated heterocyclic compounds including 4-(methylthio)-3-phenylsulfonyl)benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste.

Biological Activities

  • Immunosuppressive and Cytotoxic Properties : Research by (Abdel‐Aziz et al., 2011) on 6-Bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives (a related compound) revealed their potent immunosuppressive and cytotoxic activities against various immune cells and cancer cell lines.

Miscellaneous Research

  • Radio-sensitizing Agents : A study by (Majalakere et al., 2020) focused on the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as potential radiosensitizers and anticarcinogenic compounds, showing significant activity against various cancer cell lines.

properties

Product Name

2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole

Molecular Formula

C14H9BrN4S2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9BrN4S2/c15-12-10(17-13-16-6-3-7-19(12)13)8-20-14-18-9-4-1-2-5-11(9)21-14/h1-7H,8H2

InChI Key

FTRJWJWFHCFMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=CC=NC4=N3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole

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